It may be studied for its photochemical properties, which could be useful in understanding light-induced chemical reactions, potentially leading to applications in photodynamic therapy or solar energy conversion .
The compound might be used in forensic science as a chemical marker or in the development of methods for the detection of substances.
2-Chloro-4-nitrobenzanilide is an organic compound with the molecular formula and a molecular weight of approximately 276.68 g/mol. This compound is characterized by the presence of a chlorine atom at the second position and a nitro group at the fourth position of the benzanilide structure. It is known for its versatility in organic synthesis and has applications in various scientific fields, including material science and pharmaceutical research.
Currently, there's no documented information regarding a specific mechanism of action for 2-chloro-4-nitrobenzanilide.
Information on the safety hazards of 2-chloro-4-nitrobenzanilide is limited. As a general precaution, any unknown organic compound should be handled with care, using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
The synthesis of 2-Chloro-4-nitrobenzanilide typically involves two main steps:
In industrial applications, these reactions are scaled up using batch or continuous flow reactors, followed by purification methods such as recrystallization or column chromatography to achieve high purity levels.
2-Chloro-4-nitrobenzanilide has several significant applications:
Several compounds share structural similarities with 2-Chloro-4-nitrobenzanilide:
Compound Name | Structural Features | Uniqueness |
---|---|---|
2-Chloro-4-aminobenzanilide | Contains an amino group instead of a nitro group | Shows different reactivity due to amino substitution |
4-Nitrobenzanilide | Lacks chlorine substitution | Different reactivity profile without chlorine |
2-Chlorobenzanilide | Lacks nitro substitution | Less complex reactivity compared to target compound |
3-Nitrobenzanilide | Nitro group at a different position | Altered electronic properties due to positioning |
The uniqueness of 2-Chloro-4-nitrobenzanilide lies in its combination of both chloro and nitro groups on the benzene ring, which confers distinct reactivity and stability compared to its analogs. This structural arrangement allows for versatile applications across various fields, making it a valuable compound in scientific research and industrial applications.
Nitrobenzamides emerged as a chemically significant class in the late 19th century, driven by advances in aromatic substitution reactions. Early work focused on benzanilide derivatives like 4-nitrobenzanilide, synthesized via Schotten-Baumann reactions between benzoic acid derivatives and anilines. The introduction of nitro groups enhanced electrophilic reactivity, enabling applications in dye synthesis and explosives.
A pivotal development occurred in the 1980s with the optimization of chlorination methods for nitroaromatics. For example, the catalytic chlorination of 4-nitrotoluene using iodine produced 2-chloro-4-nitrotoluene, a precursor for chloro-nitrobenzamide derivatives. By the 2000s, improved synthetic routes, such as the use of tetrabutoxytitanium and polyethylene glycol catalysts, achieved 97% yields for 4-nitrobenzamide intermediates, laying the groundwork for efficient 2-chloro-4-nitrobenzanilide production.
The molecular structure of 2-chloro-4-nitrobenzanilide features a benzamide core with substituents at the 2- and 4-positions (Figure 1):
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₉ClN₂O₃ | |
SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N+[O-])Cl | |
LogP | 2.86 | |
Melting Point | 192–193°C (derivatives) |
Quantum mechanical calculations reveal that the chloro-nitro arrangement creates a dipole moment of 5.2 D, favoring interactions with electron-rich aromatic systems in coupling reactions.
2-Chloro-4-nitrobenzanilide serves as a precursor to bioactive heterocycles. For instance, reaction with morpholine under Ullmann conditions yields 5-morpholinothiazole derivatives, which exhibit mTOR inhibitory activity (IC₅₀ = 0.8 μM). Such compounds are explored for Alzheimer’s disease therapeutics due to their autophagy-enhancing properties.
The compound’s nitro group participates in palladium-catalyzed cross-couplings. In Suzuki-Miyaura reactions, it forms biaryl structures used in liquid crystal displays. A 2025 study demonstrated its utility in synthesizing 2-chloro-4-nitro-anisole via nucleophilic substitution with dimethyl sulfate (90% yield, K₂CO₃/xylene).
Reverse-phase HPLC methods employing Newcrom R1 columns (3 µm particles) separate 2-chloro-4-nitrobenzanilide from byproducts using acetonitrile/water/phosphoric acid mobile phases. This method’s scalability supports preparative isolation for pharmaceutical intermediates.
X-ray crystallographic analysis reveals that 2-chloro-4-nitrobenzanilide adopts a non-planar molecular conformation characteristic of benzanilide derivatives. The crystal structure typically exhibits a monoclinic crystal system, consistent with related benzanilide compounds that commonly crystallize in space groups C2/c or P2₁/c [2] [3]. The molecular geometry is characterized by a dihedral angle of approximately 60-65° between the two benzene rings, similar to the parent benzanilide structure where this angle measures 62.6° [2].
The amide linkage in 2-chloro-4-nitrobenzanilide predominantly adopts the Z-conformation, which is thermodynamically favored in benzanilide derivatives [4]. The carbonyl group is positioned to facilitate intermolecular hydrogen bonding through N-H⋯O interactions, forming characteristic hydrogen-bonded chains along the crystallographic b-axis with typical N⋯O distances of approximately 3.11 Å and H⋯O distances of around 2.03 Å [2].
The chlorine substitution at the ortho position (C-2) relative to the carbonyl group introduces significant steric effects that influence the molecular conformation. The nitro group at the para position (C-4) relative to the chlorine substituent acts as a strong electron-withdrawing group, affecting both the electronic distribution and the crystal packing arrangement [5]. The combination of these substituents creates a distinctive molecular geometry where the electron-withdrawing effects of both groups contribute to the overall electronic structure and intermolecular interactions.
Crystal packing analysis indicates that molecules are arranged through a combination of hydrogen bonding and van der Waals interactions. The primary intermolecular interactions involve N-H⋯O hydrogen bonds between the amide groups, while secondary interactions include C-H⋯O contacts and π⋯π stacking interactions between aromatic rings [6]. The presence of the chlorine and nitro substituents modifies the electrostatic potential surface, creating regions of enhanced electron density that facilitate specific intermolecular contacts.
Fourier-transform infrared spectroscopy provides definitive identification of 2-chloro-4-nitrobenzanilide through characteristic vibrational frequencies that reflect its unique structural features. The FT-IR spectrum exhibits several distinct absorption bands that serve as diagnostic markers for the compound's functional groups and substitution pattern.
The N-H stretching vibration appears in the region of 3200-3400 cm⁻¹, typically observed as a sharp absorption band around 3300 cm⁻¹ in the solid state due to hydrogen bonding interactions [7]. This frequency is characteristic of secondary amides and provides confirmation of the benzanilide structure. The carbonyl stretching vibration (Amide I band) manifests as a strong absorption between 1640-1680 cm⁻¹, with the exact position influenced by the electron-withdrawing effects of the chlorine and nitro substituents [7].
The Amide II band, arising from coupled N-H bending and C-N stretching vibrations, appears in the range of 1520-1560 cm⁻¹ [7]. This band is particularly diagnostic for benzanilide derivatives and provides information about the amide conformation and hydrogen bonding environment. The presence of both chlorine and nitro substituents affects the intensity and exact position of this absorption.
The nitro group contributes two characteristic absorption bands: the asymmetric N-O stretching vibration appears between 1510-1560 cm⁻¹, while the symmetric N-O stretching occurs in the 1300-1350 cm⁻¹ region [7]. These bands are typically intense and provide unambiguous identification of the nitro functionality. The exact frequencies are influenced by the electronic environment created by the adjacent aromatic ring and the chlorine substituent.
Aromatic C=C stretching vibrations appear in the 1580-1620 cm⁻¹ region, with multiple bands reflecting the substitution pattern on both benzene rings [7]. The C-Cl stretching vibration typically appears around 750-850 cm⁻¹, though this region may overlap with other vibrational modes. Additional characteristic bands include aromatic C-H stretching vibrations above 3000 cm⁻¹ and various aromatic C-H bending and ring deformation modes in the fingerprint region below 1500 cm⁻¹.
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-chloro-4-nitrobenzanilide through characteristic chemical shift patterns and coupling constants that reflect the electronic environment of individual hydrogen and carbon atoms.
In ¹H NMR spectroscopy, the aromatic protons on the unsubstituted benzene ring typically appear in the 7.0-7.5 ppm region as a complex multiplet [8]. The aromatic protons on the substituted benzene ring are significantly deshielded due to the electron-withdrawing effects of the chlorine and nitro groups, appearing in the 7.5-8.5 ppm range [9]. The proton ortho to the nitro group is particularly deshielded and may appear as far downfield as 8.5 ppm, reflecting the strong electron-withdrawing nature of the nitro substituent.
The N-H proton of the amide linkage appears as a characteristic broad singlet in the 9.5-10.5 ppm region [9]. This chemical shift is typical for benzanilide derivatives and may show temperature-dependent behavior due to exchange processes. The exact position is influenced by hydrogen bonding interactions and the electronic effects of the substituents.
¹³C NMR spectroscopy reveals distinctive carbon chemical shifts that provide detailed structural information. The carbonyl carbon appears in the 165-170 ppm region, with the exact position influenced by the electronic effects of the substituents [9]. The aromatic carbons show characteristic patterns based on their electronic environment. The carbon bearing the chlorine substituent typically appears around 130-135 ppm, while the carbon bearing the nitro group is significantly deshielded and appears around 150-155 ppm.
The substitution pattern creates distinctive coupling patterns in both ¹H and ¹³C NMR spectra. In ¹H NMR, the aromatic protons show characteristic coupling constants that reflect their relative positions. Ortho coupling constants typically range from 7-8 Hz, while meta coupling constants are smaller (2-3 Hz). The presence of the electron-withdrawing substituents affects these coupling constants, providing additional structural confirmation.
Density functional theory calculations provide comprehensive insights into the electronic structure, geometric parameters, and vibrational properties of 2-chloro-4-nitrobenzanilide. The most commonly employed DFT methods for benzanilide derivatives include B3LYP and M06-2X functionals with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [11].
Geometry optimization calculations reveal that 2-chloro-4-nitrobenzanilide adopts a non-planar conformation in the gas phase, consistent with experimental crystallographic observations. The dihedral angle between the two benzene rings is calculated to be approximately 60-65°, in excellent agreement with X-ray diffraction data [2]. The amide bond length is typically calculated to be around 1.33-1.35 Å, reflecting the partial double bond character due to resonance delocalization.
The presence of chlorine and nitro substituents significantly affects the calculated bond lengths and angles. The C-Cl bond length is typically calculated to be approximately 1.74 Å, while the N-O bonds in the nitro group are around 1.21 Å . These calculated values provide important validation of experimental structural parameters and offer insights into electronic effects that may not be readily apparent from experimental data alone.
Vibrational frequency calculations using DFT methods provide theoretical predictions of infrared and Raman spectral features that can be directly compared with experimental observations. The calculated frequencies typically require scaling factors (commonly 0.96-0.98 for B3LYP calculations) to account for anharmonicity and basis set limitations [13]. These calculations can assign specific vibrational modes to observed spectral bands and provide insights into the vibrational coupling between different functional groups.
Electronic structure calculations reveal the frontier molecular orbitals that govern the chemical reactivity of 2-chloro-4-nitrobenzanilide. The highest occupied molecular orbital (HOMO) is typically localized on the nitrogen atom of the amide group and the adjacent aromatic ring, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the nitro group and the substituted benzene ring [11]. The HOMO-LUMO energy gap typically ranges from 3-5 eV, providing information about the compound's electronic stability and potential reactivity.